4-Chloro-3-nitrobenzoyl chloride
Description
Structural Classification and Nomenclature within Benzoyl Chlorides
4-Chloro-3-nitrobenzoyl chloride belongs to the family of benzoyl chlorides, which are acyl chlorides derived from benzoic acid. chemicalbook.comsigmaaldrich.com Its systematic IUPAC name is this compound. nih.gov The structure is characterized by a benzene (B151609) ring substituted with a chlorine atom at the 4th position, a nitro group (NO₂) at the 3rd position, and a carbonyl chloride group (-COCl) at the 1st position. nih.gov This arrangement of functional groups, particularly the electron-withdrawing nitro group and the reactive acyl chloride, dictates its chemical behavior and utility in synthesis. solubilityofthings.comwikipedia.org
Synonyms for this compound include 3-nitro-4-chlorobenzoyl chloride and 4-chloro-3-nitrobenzoic acid chloride. nih.govcymitquimica.com
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 38818-50-7 nih.gov |
| Molecular Formula | C₇H₃Cl₂NO₃ nih.gov |
| Molecular Weight | 220.01 g/mol nih.gov |
| SMILES | C1=CC(=C(C=C1C(=O)Cl)N+[O-])Cl nih.gov |
| InChI Key | IWLGXPWQZDOMSB-UHFFFAOYSA-N nih.gov |
Historical Context of Halogenated Nitroaromatic Compounds in Chemical Research
Halogenated nitroaromatic compounds have a long history in chemical research, primarily driven by their utility in the synthesis of dyes, explosives, and pharmaceuticals. wikipedia.orgnih.gov The introduction of nitro groups onto an aromatic ring, a process known as nitration, is a fundamental reaction in organic chemistry. wikipedia.org The presence of both a halogen and a nitro group on an aromatic ring creates a versatile chemical intermediate. For instance, chloronitrobenzenes are precursors for the synthesis of various compounds, including analgesics and other bioactive molecules. nih.gov The development of methods to synthesize these compounds, such as the direct chlorsulfonation of ortho-chloronitrobenzene to produce 4-chloro-3-nitro-benzene sulfonyl chloride, has been a significant area of research, aimed at improving yield and purity for industrial applications like dyestuff manufacturing. google.com
Significance of this compound as a Reactive Intermediate
The significance of this compound lies in its high reactivity, which makes it an excellent acylating agent. chemicalbook.com The benzoyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the carbonyl carbon, making the compound even more reactive. solubilityofthings.com This high reactivity is harnessed in various synthetic applications. solubilityofthings.com
In the pharmaceutical industry, halogenated nitroaromatic compounds are crucial starting materials for a wide array of drugs. nih.gov While specific examples directly citing this compound in the synthesis of named pharmaceuticals are proprietary and often found in patent literature, the structural motifs it provides are common in bioactive molecules. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. The chloro substituent can also be a site for further chemical modification. Nitroaromatic compounds, in general, are precursors to a diverse collection of indoles, which are important components of many drugs. nih.gov
Similar to its role in pharmaceuticals, this compound serves as a building block in the development of new agrochemicals. solubilityofthings.com Halogenated nitroaromatic compounds are used in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. nih.gov The reactivity of the acyl chloride group allows for the facile introduction of the 4-chloro-3-nitrophenyl moiety into larger, more complex molecules with desired biological activities.
Beyond its specific roles in pharmaceutical and agrochemical synthesis, this compound is a valuable reagent for the derivatization of organic compounds. journalajacr.com Derivatization is the process of chemically modifying a compound to produce a new one with properties that are better suited for a particular analytical method, such as high-performance liquid chromatography (HPLC). journalajacr.comresearchgate.net By reacting with a target analyte, this compound can introduce a chromophore (the nitroaromatic ring), which enhances its detectability by UV-visible spectroscopy. journalajacr.com This makes it a useful tool for the analysis of various organic compounds. For example, benzoyl chloride and its derivatives are used to derivatize primary and secondary amines, phenols, and thiols for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 2: Key Reactions and Applications of this compound
| Reaction Type | Reactant | Product | Application |
|---|---|---|---|
| Acylation | Alcohols | Esters | Organic Synthesis |
| Acylation | Amines | Amides | Pharmaceutical & Agrochemical Synthesis |
| Acylation | Thiols | Thioesters | Organic Synthesis |
| Friedel-Crafts Acylation | Activated Benzenes | Benzophenones | Organic Synthesis chemicalbook.com |
| Derivatization | Amines, Phenols, etc. | Derivatized Analyte | Analytical Chemistry (e.g., HPLC) journalajacr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGXPWQZDOMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192078 | |
| Record name | 4-Chloro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-50-7 | |
| Record name | 4-Chloro-3-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38818-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-3-nitrobenzoyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.195 | |
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| Record name | 4-CHLORO-3-NITROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LXB7YNM5 | |
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Advanced Synthetic Methodologies for 4 Chloro 3 Nitrobenzoyl Chloride
Synthesis from 4-Chloro-3-nitrobenzoic Acidprepchem.comprepchem.com
The most common precursor for the synthesis of 4-chloro-3-nitrobenzoyl chloride is 4-chloro-3-nitrobenzoic acid. This starting material is typically prepared by the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. prepchem.com The conversion of the carboxylic acid to the acyl chloride involves the substitution of the hydroxyl group of the carboxyl moiety with a chloride ion. This is accomplished using various chlorinating agents.
Acyl Halide Formation via Thionyl Chloridechemicalbook.combenchchem.comgoogle.com
Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. The reaction is typically performed by heating the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. google.com
In a typical procedure, 4-chloro-3-nitrobenzoic acid is heated to reflux with thionyl chloride. chemicalbook.com The reaction progress can be monitored by the cessation of HCl gas evolution. To facilitate the reaction, a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added. google.com Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound. google.com The product is often a yellow solid or oil. A high purity of over 99.5% can be achieved with this method, with yields reported to be above 98%. google.com
| Parameter | Condition | Source |
|---|---|---|
| Reagents | 4-Chloro-3-nitrobenzoic acid, Thionyl chloride | chemicalbook.com |
| Catalyst (Optional) | Pyridine or DMF | google.com |
| Solvent | Thionyl chloride (excess) or Chlorobenzene (B131634) | chemicalbook.comgoogle.com |
| Temperature | 70 - 100 °C (Reflux) | chemicalbook.com |
| Reaction Time | 2 - 12 hours | chemicalbook.comgoogle.com |
| Work-up | Evaporation of excess thionyl chloride, distillation | google.com |
Acyl Halide Formation via Phosphorus Pentachlorideprepchem.comorgsyn.org
Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to acyl chlorides. The reaction involves mixing and heating the solid 4-chloro-3-nitrobenzoic acid with PCl₅. prepchem.comorgsyn.org The quality of the PCl₅ is crucial, as impurities can lead to lower yields and a darker-colored product. orgsyn.org
The reaction proceeds with the evolution of hydrogen chloride gas, and heating on a water bath continues until a clear, homogeneous liquid is formed. prepchem.comorgsyn.org The main byproduct of this reaction is phosphorus oxychloride (POCl₃), which has a boiling point close to that of the acyl chloride, necessitating careful purification. orgsyn.org The phosphorus oxychloride is typically removed by distillation at atmospheric pressure before the desired product is distilled under reduced pressure. prepchem.comorgsyn.org Yields for analogous reactions can be as high as 90-96%. orgsyn.org
| Parameter | Condition | Source |
|---|---|---|
| Reagents | 4-Chloro-3-nitrobenzoic acid, Phosphorus pentachloride | prepchem.comorgsyn.org |
| Stoichiometry | Approx. 1:1 molar ratio | orgsyn.org |
| Temperature | Heated on a water bath | prepchem.comorgsyn.org |
| Byproduct | Phosphorus oxychloride (POCl₃) | orgsyn.org |
| Work-up | Distillation to remove POCl₃, followed by vacuum distillation of the product | prepchem.comorgsyn.org |
Acyl Halide Formation via Oxalyl Chlorideprepchem.comorgsyn.org
Oxalyl chloride ((COCl)₂) is a milder and highly efficient reagent for this transformation, often preferred in laboratory-scale synthesis due to its clean reaction profile, where the byproducts (CO, CO₂, and HCl) are all gaseous. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). prepchem.com
The synthesis of this compound using oxalyl chloride has been well-documented. prepchem.com The reaction is generally carried out in an inert aprotic solvent, with dichloromethane (B109758) being a common choice. prepchem.com A catalytic amount of DMF is added to a suspension of 4-chloro-3-nitrobenzoic acid in the solvent. prepchem.com A solution of oxalyl chloride is then added, typically dropwise, over a period of time to control the initial rate of reaction. prepchem.com
Temperature is a key parameter for optimization. While the initial addition can be done at room temperature, the reaction mixture is often stirred at a slightly elevated temperature (e.g., 30°C) for several hours until the reaction appears complete (e.g., the mixture becomes homogeneous), followed by continued stirring at ambient temperature. prepchem.com For similar reactions, ambient temperatures (20–25°C) are considered optimal to minimize the formation of byproducts. orgsyn.org
Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure (evaporation). prepchem.com This often yields a solid product. Purification can be achieved through several methods. One common technique is trituration, where the crude solid is washed with a non-polar solvent like hexane (B92381) to remove soluble impurities, followed by drying. prepchem.com
For higher purity, distillation under reduced pressure is an effective method, as it separates the product from non-volatile impurities. prepchem.comorgsyn.org Recrystallization is another option for purification. Solvents such as carbon tetrachloride or ligroin have been used for the recrystallization of similar acyl chlorides, yielding the product as fine needles. prepchem.comorgsyn.org The melting point of the purified this compound is reported to be in the range of 49-54°C. prepchem.comchemicalbook.com
| Parameter | Condition | Source |
|---|---|---|
| Reagents | 4-Chloro-3-nitrobenzoic acid, Oxalyl chloride | prepchem.com |
| Catalyst | N,N-Dimethylformamide (DMF) | prepchem.com |
| Solvent | Dichloromethane | prepchem.com |
| Temperature | 30°C followed by ambient temperature | prepchem.com |
| Purification | Trituration with hexane, Distillation, or Recrystallization | prepchem.comprepchem.comorgsyn.org |
Alternative Synthetic Routes and Precursors
While the conversion from 4-chloro-3-nitrobenzoic acid is the most direct route, alternative precursors can be considered. For instance, processes have been developed for the synthesis of structurally related sulfonyl chlorides starting from different precursors. One such method involves the direct chlorosulfonation of ortho-chloro-nitrobenzene with chlorosulfonic acid. google.com This one-step process reacts ortho-chloro-nitrobenzene with 2 to 6 molar equivalents of chlorosulfonic acid at temperatures between 100°C and 130°C. google.com This approach avoids the need to first synthesize and isolate the corresponding sulfonic acid, showcasing a different synthetic strategy that begins with a substituted nitrobenzene (B124822) rather than a benzoic acid derivative. google.com This highlights the potential for developing routes to this compound that bypass the carboxylic acid intermediate, potentially starting from ortho-chloro-nitrobenzene through different functionalization pathways.
Considerations for Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to minimize environmental impact. In the context of this compound synthesis, several considerations can be made to enhance the greenness of the process. One patent highlights a process for a related compound that is described as "Green chemistry," suggesting a move towards more environmentally benign procedures in industrial applications. chemicalbook.com
Key aspects of a greener synthesis for this compound include:
Solvent Selection: The use of hazardous solvents like dichloromethane is common. prepchem.com A greener approach would involve substituting it with more environmentally friendly alternatives. For instance, some large-scale processes utilize chlorobenzene, which, while still a chlorinated solvent, can be recycled. chemicalbook.com The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources.
Catalysis: The use of catalytic amounts of reagents like DMF is preferable to stoichiometric amounts, aligning with green chemistry principles. prepchem.comgoogle.com Catalysts reduce the activation energy of the reaction, allowing for milder reaction conditions and potentially reducing energy consumption.
Waste Reduction: A Chinese patent describes a method for synthesizing p-nitrobenzoyl chloride where thionyl chloride serves as both the acyl chlorinating agent and the solvent. This approach avoids the need for an additional solvent, thereby reducing waste and simplifying the recovery process. google.com This strategy could potentially be adapted for the synthesis of this compound.
Large-Scale Production Methodologies
The industrial-scale production of this compound is crucial for its application in the synthesis of other commercially important compounds. A patent for the synthesis of 3-nitro-4-chlorobenzanilide provides insight into a large-scale methodology where this compound is an intermediate. chemicalbook.com
The process involves charging a 1000L reaction vessel with 4-chloro-3-nitrobenzoic acid and chlorobenzene as the solvent. Thionyl chloride is then added dropwise at an elevated temperature (70-80 °C). After the addition is complete, the temperature is raised to 100 °C to drive the reaction to completion. chemicalbook.com This method is designed for large-scale production, as indicated by the use of a large reactor and significant quantities of reactants. chemicalbook.com
A patent for a synthetic method of 3-nitro-4-chlorobenzophenone also describes a process suitable for large-scale production where 3-nitro-4-chlorobenzoyl chloride is formed in situ. The process uses an acylating reagent like oxalyl chloride or triphosgene (B27547) in the presence of a catalyst. google.com The simplicity and controllability of the described pilot process suggest its suitability for industrial application. google.com
Table 1: Comparison of Large-Scale Synthesis Parameters
| Parameter | Method 1 (Thionyl Chloride) chemicalbook.com | Method 2 (Acylating Reagent) google.com |
| Starting Material | 4-Chloro-3-nitrobenzoic acid | 3-Nitro-4-chlorobenzoic acid |
| Chlorinating Agent | Thionyl chloride | Oxalyl chloride or Triphosgene |
| Solvent | Chlorobenzene | Benzene (B151609) |
| Catalyst | Not explicitly mentioned for this step | Amine (DMF, pyridine, or triethylamine) |
| Temperature | 70-100 °C | Reflux |
| Scale | 1000L reactor | Suitable for large-scale production |
Catalytic Strategies in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of this compound, primarily by facilitating the conversion of the carboxylic acid to the acyl chloride. The use of catalysts allows for milder reaction conditions, faster reaction rates, and often higher yields.
Role of Amine Catalysts (e.g., DMF, Pyridine, Triethylamine)
Amine-based catalysts are commonly employed in the synthesis of acyl chlorides from carboxylic acids using chlorinating agents like thionyl chloride and oxalyl chloride. prepchem.comgoogle.comgoogle.com
N,N-Dimethylformamide (DMF): DMF is a widely used catalyst in these reactions. prepchem.comgoogle.com It reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form a Vilsmeier-type reagent, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. A Chinese patent for synthesizing high-purity benzoyl chloride specifies DMF as a preferred catalyst. google.com
Pyridine: Pyridine is another effective catalyst for this transformation. google.comorgsyn.org Similar to DMF, it activates the chlorinating agent. A patent for synthesizing p-nitrobenzoyl chloride utilizes pyridine as a phase transfer catalyst, highlighting its role in achieving high purity and yield. google.com Research on the synthesis of 2-phenyl-benzo[d] prepchem.comgoogle.comoxazin-4-one derivatives found that using pure pyridine as a catalyst resulted in a significantly higher product percentage compared to triethylamine (B128534). jocpr.com
Triethylamine: Triethylamine can also be used as a catalyst in these reactions. google.commdpi.com It functions as a base to neutralize the HCl generated during the reaction, which can help to drive the reaction forward. In some cases, it is used in conjunction with other catalysts or as a scavenger. For instance, in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, triethylamine is added after the initial reaction between the amine and the acyl chloride. mdpi.com
Table 2: Amine Catalysts in Acyl Chloride Synthesis
| Catalyst | Function | Example Reaction | Reference |
| DMF | Forms Vilsmeier reagent, a potent acylating agent. | 4-Chloro-3-nitrobenzoic acid + Oxalyl chloride | prepchem.comgoogle.com |
| Pyridine | Activates chlorinating agent, can act as a phase transfer catalyst. | p-Nitrobenzoic acid + Thionyl chloride | google.comjocpr.com |
| Triethylamine | Acts as an HCl scavenger, drives reaction equilibrium. | 2-(3-chlorophenyl)ethan-1-amine + 4-Nitrobenzoyl chloride | mdpi.com |
Lewis Acid Catalysis in Related Systems
While amine catalysts are more common for the direct conversion of carboxylic acids to acyl chlorides, Lewis acids play a crucial role in related reactions, particularly in Friedel-Crafts acylation reactions where an acyl chloride is a reactant. A patent for the synthesis of 3-nitro-4-chlorobenzophenone describes the formation of 3-nitro-4-chlorobenzoyl chloride, which then undergoes a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst to yield the final product. google.com
In the context of preparing the acyl chloride itself, some literature suggests the use of Lewis acids to catalyze the reaction between a carboxylic acid and a chlorinating agent. For example, the reaction of benzoic acid with perchloropropylene in the presence of a Lewis acid has been explored as a potential route to benzoyl chloride. sciencemadness.org Another example shows that anhydrous zinc chloride can catalyze the reaction of benzotrichloride (B165768) with phthalic acid to produce benzoyl chloride. sciencemadness.org Although not directly documented for this compound, these examples suggest that Lewis acid catalysis could be a viable, albeit less common, strategy for its synthesis.
Comprehensive Analysis of Reaction Mechanisms and Reactivity of 4 Chloro 3 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides, including 4-chloro-3-nitrobenzoyl chloride. This reaction proceeds through a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group. nih.gov The general mechanism involves two main steps: nucleophilic addition and elimination of the leaving group. nih.gov
The high reactivity of acid chlorides like this compound stems from the poor resonance stabilization of the starting material and the inductive electron-withdrawing effect of the chlorine atom, which destabilizes the carbonyl group and increases the electrophilic character of the carbonyl carbon. nih.gov
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of the corresponding N-substituted benzamides. This reaction follows the general nucleophilic acyl substitution mechanism.
The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base or a second equivalent of the amine, yields the stable amide product and a hydrochloride salt. prepchem.com
Arylpiperazines, which are secondary amines, react with this compound to form the corresponding N-benzoylpiperazine derivatives. This reaction is a specific example of the general amidation process. The nitrogen atom of the piperazine (B1678402) ring acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The resulting product is an N-(4-chloro-3-nitrobenzoyl)arylpiperazine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Representative Reaction Scheme: this compound + 1-Arylpiperazine → (4-(Aryl)piperazin-1-yl)(4-chloro-3-nitrophenyl)methanone + HCl
The Schotten-Baumann reaction provides a set of conditions optimized for the acylation of amines with acid chlorides, and these principles are directly applicable to the reactions of this compound. sigmaaldrich.comsigmaaldrich.com A key feature of this method is the use of a base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. prepchem.comchemicalbook.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and thus decrease the reaction yield. chemicalbook.com
The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water. sigmaaldrich.comrsc.org The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the acid. rsc.org This separation facilitates the reaction and simplifies the work-up procedure.
| Reactant 1 | Reactant 2 | Base | Solvent System | Product | Reaction Type |
| This compound | Amine (e.g., Aniline) | Sodium Hydroxide or Pyridine | Dichloromethane/Water | 4-Chloro-3-nitrobenzamide | Schotten-Baumann Reaction |
This compound readily reacts with alcohols to form esters through a nucleophilic acyl substitution mechanism analogous to that with amines. rsc.org The alcohol, acting as a nucleophile, attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating a chloride ion to form the ester.
Often, a weak base such as pyridine is added to the reaction mixture. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl by-product, which could otherwise participate in reversible reactions.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | Alcohol (R-OH) | Pyridine (optional) | 4-Chloro-3-nitrophenyl ester |
Beyond amines and alcohols, this compound reacts with a variety of other nucleophiles.
Friedel-Crafts Acylation: It can be employed as an acylating agent in Friedel-Crafts reactions with activated aromatic compounds like anisole (B1667542) and veratrole to form the corresponding ketones.
Reduction: The acyl chloride can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride to a primary alcohol. The reaction proceeds through an aldehyde intermediate which is further reduced.
Grignard Reagents: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. The reaction proceeds via the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.
Mechanism with Amines to Form Amides
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with three groups: a chloro group, a nitro group, and a benzoyl chloride group. All three of these substituents are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution (EAS).
The directing effects of these substituents are as follows:
-Cl (Chloro): Ortho, para-director (deactivating). sigmaaldrich.com
-NO₂ (Nitro): Meta-director (strongly deactivating). sigmaaldrich.com
-COCl (Benzoyl chloride): Meta-director (deactivating).
The presence of multiple deactivating groups makes electrophilic aromatic substitution on the ring of this compound challenging and generally requires harsh reaction conditions. The substitution pattern will be determined by the combined directing effects of the existing groups. The position of attack will be the one that is least deactivated. The C5 position (ortho to the chloro group and meta to the nitro and benzoyl chloride groups) is a likely site for substitution, as is the C2 position (ortho to the chloro group and meta to the nitro group). Predicting the major product can be complex and is often determined empirically.
| Substituent | Electronic Effect | Directing Effect |
| -Cl | Inductively withdrawing, weakly resonance donating | Ortho, Para (Deactivating) |
| -NO₂ | Strongly inductively and resonance withdrawing | Meta (Strongly Deactivating) |
| -COCl | Inductively and resonance withdrawing | Meta (Deactivating) |
Friedel-Crafts Acylation with Activated Benzenes
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. libretexts.orglibretexts.org In the case of this compound, the acyl chloride functionality readily reacts with activated benzene rings, such as anisole, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgyoutube.comyoutube.com
The reaction mechanism begins with the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the acylium ion (R-C≡O⁺) and a tetrachloroaluminate complex ([AlCl₄]⁻). libretexts.orgyoutube.com This acylium ion is resonance-stabilized, which prevents the rearrangements that can be problematic in Friedel-Crafts alkylations. libretexts.orgyoutube.com The activated benzene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a sigma complex, also known as an arenium ion. Aromaticity is subsequently restored by the deprotonation of the arenium ion, typically by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst and yielding the final benzophenone (B1666685) product. libretexts.org
A notable example of the Friedel-Crafts acylation involving this compound is its reaction with anisole (methoxybenzene) to form benzophenone derivatives. The methoxy (B1213986) group in anisole is a strong activating group, directing the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions. This leads to the formation of 4-chloro-4'-methoxy-3-nitrobenzophenone.
The synthesis of related benzophenones, such as 4-chloro-4'-methoxybenzophenone, is achieved by reacting 4-chlorobenzoyl chloride with anisole. chemicalbook.com Similarly, the reaction of this compound with benzene, catalyzed by a Lewis acid, yields 3-nitro-4-chlorobenzophenone. google.com These reactions are typically carried out in a suitable solvent, and the product is isolated after workup to remove the catalyst and any byproducts. youtube.com
The regioselectivity of the Friedel-Crafts acylation of substituted benzenes is governed by the directing effects of the substituents on the aromatic ring. Activating groups, such as alkoxy (like the methoxy group in anisole), amino, and alkyl groups, are ortho, para-directors. quora.com Deactivating groups, with the exception of halogens, are generally meta-directors. quora.com
In the acylation of anisole with this compound, the powerful para-directing effect of the methoxy group leads to a high yield of the 4'-substituted product. The electron-donating nature of the methoxy group stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. However, due to the steric bulk of the acyl group and the methoxy group, the para isomer is significantly favored.
The substituents on the benzoyl chloride itself also play a role. The chloro and nitro groups on the this compound are electron-withdrawing, which deactivates the acyl chloride towards electrophilic attack. However, the high reactivity of the acyl chloride functional group ensures that the Friedel-Crafts acylation proceeds efficiently with activated substrates.
Reduction Reactions of the Nitro Group
The nitro group of this compound is susceptible to reduction, offering a pathway to further functionalization. wikipedia.org
Conversion to Amino Group
The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C), or the use of metals in acidic media, such as iron, zinc, or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com For substrates containing halogen substituents, catalytic hydrogenation with Raney nickel is often preferred to avoid dehalogenation that can occur with Pd/C. commonorganicchemistry.com The use of zinc dust or tin(II) chloride in acidic conditions provides a mild method for this conversion. commonorganicchemistry.com For instance, a related compound, 4-chloro-3-nitrotoluene, has been successfully reduced using tin (Sn) in methanol. researchgate.net
The resulting product from the reduction of this compound is 3-amino-4-chlorobenzoyl chloride. This transformation is significant as it introduces a nucleophilic amino group while retaining the reactive acyl chloride.
Implications for Further Derivatization
The conversion of the nitro group to an amino group opens up a wide range of possibilities for further chemical modifications. The resulting 3-amino-4-chlorobenzoyl chloride is a bifunctional molecule, containing both a reactive acyl chloride and a nucleophilic amino group.
This dual reactivity allows for the synthesis of various derivatives. For example, the amino group can undergo diazotization followed by substitution reactions (Sandmeyer reactions) to introduce a variety of functional groups. It can also be acylated, alkylated, or used in the formation of heterocyclic rings. The acyl chloride can react with a wide range of nucleophiles, such as alcohols to form esters, and amines to form amides. For instance, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is an important intermediate for pigments and is synthesized from 3-nitro-4-chlorobenzoic acid, which is first converted to the corresponding acyl chloride. google.com Similarly, 3-amino-4-chlorobenzohydrazide has been synthesized and used in affinity chromatography. researchgate.net
Influences of Substituents on Reactivity and Selectivity
The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric effects of its substituents—the chloro and nitro groups.
Electronic Effects:
Nitro Group (-NO₂): This is a very strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the pi electrons of the ring onto the nitro group). This deactivates the benzene ring towards further electrophilic substitution. However, it makes the carbonyl carbon of the acyl chloride group more electrophilic, thereby increasing its reactivity towards nucleophiles in acylation reactions.
Combined Effects on Reactivity:
The combined electron-withdrawing nature of both the chloro and nitro groups significantly deactivates the aromatic ring of this compound, making further electrophilic substitution on this ring difficult. However, the primary site of reaction is the highly electrophilic acyl chloride group. The deactivating substituents enhance the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.
Effects on Selectivity:
When this compound is used as a reagent in reactions like Friedel-Crafts acylation, the selectivity is determined by the substituents on the other reactant (the activated benzene). The substituents on the this compound ring itself primarily influence the rate of the reaction rather than the position of attack on the other aromatic ring.
Electron-Withdrawing Effects of Chlorine and Nitro Groups
The reactivity of the acyl chloride functional group in this compound is profoundly enhanced by the potent electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) substituents. These groups work synergistically to decrease the electron density of the benzene ring and, crucially, to increase the electrophilicity of the carbonyl carbon atom.
The nitro group, positioned meta to the acyl chloride, is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). vaia.comncert.nic.in It actively pulls electron density from the aromatic ring. vaia.com This delocalization of electrons makes the entire ring system electron-deficient. quora.com The chlorine atom at the para position also contributes a significant electron-withdrawing inductive effect (-I) due to its high electronegativity. Although halogens can exert a weak, opposing resonance effect (+R) by donating a lone pair of electrons, their inductive effect is dominant, resulting in a net withdrawal of electron density. quora.com
The combined influence of these two deactivating groups makes the carbonyl carbon of the benzoyl chloride moiety exceptionally electron-poor and thus highly susceptible to nucleophilic attack. This enhanced electrophilicity makes this compound a more reactive acylating agent compared to unsubstituted benzoyl chloride or analogs with electron-donating groups. The reaction with nucleophiles, such as amines or alcohols, is therefore more facile. ncert.nic.in For instance, it is employed as an effective acylation reagent for reactions like the Friedel-Crafts acylation of activated benzenes. chemicalbook.com
| Substituent | Position (Relative to -COCl) | Primary Electronic Effect | Impact on Carbonyl Carbon |
|---|---|---|---|
| Nitro Group (-NO₂) | 3 (meta) | Strongly electron-withdrawing (-I, -M) | Significantly increases electrophilicity |
| Chlorine Atom (-Cl) | 4 (para) | Electron-withdrawing (-I > +R) | Moderately increases electrophilicity |
| Combined Effect | N/A | Strongly deactivating/withdrawing | Results in a highly electrophilic center |
Steric Hindrance Considerations
Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede a chemical reaction. In the case of this compound, the potential for steric hindrance primarily arises from the nitro group at the 3-position, which is ortho (adjacent) to the benzoyl chloride functional group.
The bulky nature of the nitro group can create a physical barrier that obstructs the trajectory of an incoming nucleophile aiming to attack the electrophilic carbonyl carbon. byjus.com This effect is particularly pronounced with large or sterically demanding nucleophiles. While the chlorine atom is located at the 4-position (para), it is too distant from the reaction center to impose any significant steric hindrance.
The degree to which steric hindrance affects the reaction rate depends on the size of the attacking nucleophile. Small nucleophiles, such as water, ammonia, or simple primary amines, may experience minimal hindrance and react readily. However, bulkier nucleophiles, like tertiary amines, secondary alcohols, or highly substituted anilines, may face a more significant steric challenge, leading to a slower reaction rate or requiring more forcing reaction conditions.
| Nucleophile Example | Relative Size | Expected Impact of Steric Hindrance |
|---|---|---|
| Ammonia (NH₃) | Small | Low; reaction is likely to proceed readily. |
| Ethanol (CH₃CH₂OH) | Small | Low to moderate; acylation is generally efficient. |
| tert-Butanol ((CH₃)₃COH) | Large / Bulky | High; the reaction rate is expected to be significantly slower. |
| Aniline (B41778) (C₆H₅NH₂) | Moderate | Moderate; reaction is feasible. |
| 2,6-Dimethylaniline | Large / Bulky | Very High; reaction may be inhibited or require a catalyst. |
Advanced Applications in Medicinal Chemistry and Drug Discovery
Synthesis of Pharmaceutical Intermediates
The unique substitution pattern of 4-Chloro-3-nitrobenzoyl chloride provides distinct electronic and steric properties that are valuable in the synthesis of pharmaceutical intermediates and, subsequently, active pharmaceutical ingredients (APIs).
Building Block for Antibacterial and Antifungal Agents
The structural motif of this compound is integral to the synthesis of certain classes of antimicrobial agents. Research has demonstrated that salicylanilides—a class of compounds known for their therapeutic properties—exhibit significant antibacterial and antifungal activity when they incorporate a 3'-nitro-4'-substituted phenyl group. nih.gov
A number of 5-chloro-3'-nitro-4'-substituted salicylanilides have been synthesized and evaluated for their in vitro antimicrobial efficacy against various strains of bacteria and fungi. nih.gov In these syntheses, a key step is the formation of an amide bond between a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. This compound is an ideal reagent for this transformation, reacting with an aminosalicylate to form the core salicylanilide (B1680751) structure. One derivative in this class was found to be particularly active against penicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.00609 µg/mL, while another inhibited the growth of all tested bacteria and fungi. nih.gov
Role in Synthesis of HIV Capsid Modulators
The human immunodeficiency virus (HIV) capsid protein is a critical target for antiretroviral therapy due to its essential roles throughout the viral life cycle. A novel class of 2-piperazineone-bearing peptidomimetics has been developed as HIV capsid modulators. The synthesis of these complex molecules involves a multi-step process where a substituted benzoyl chloride is used to acylate a piperazineone-containing intermediate.
In the described synthetic pathway, various substituted benzoyl chlorides are used to create a library of potential drug candidates. The inclusion of a 4-chloro-3-nitrobenzoyl group is a strategic choice, with the resulting nitro-containing compounds later undergoing hydrogenation to reduce the nitro group to an amine. This allows for the exploration of structure-activity relationships. One of the most potent compounds in the series against HIV-2, compound Id-3o, which contains the 4-chloro-3-nitrophenyl moiety, demonstrated an EC₅₀ value of 2.5 µM.
Synthesis of Oxazole-Based Ferroptosis Inhibitors
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in the pathology of many conditions, including neurodegenerative diseases. ontosight.ai Consequently, ferroptosis inhibitors that can cross the blood-brain barrier are of significant therapeutic interest. ontosight.ai
This compound is a key precursor in the synthesis of a novel series of oxazole-based ferroptosis inhibitors. ontosight.ai In a general synthetic procedure, this compound undergoes a nucleophilic substitution reaction with an appropriate amine in the presence of pyridine (B92270). ontosight.ai The resulting amide can then be taken through a series of reactions, including cyclization to form the oxazole (B20620) ring, to yield the final inhibitor compounds. ontosight.ai This synthetic route highlights the utility of this compound as a versatile starting material for creating complex, biologically active molecules targeting specific disease pathways. ontosight.ai
Development of Agrochemicals
The application of this compound extends beyond pharmaceuticals into the realm of agricultural chemistry, where it serves as an important intermediate.
Synthesis of Herbicides
This compound is utilized as a building block in the manufacturing of agrochemicals, including herbicides. ontosight.ai Its reactive nature allows it to be incorporated into larger molecules designed to control unwanted plant growth. Additionally, this compound is a precursor for benzoylurea (B1208200) insecticides, which function as insect growth regulators to manage agricultural pests. ontosight.ai
Biologically Active Molecules and Derivatives
The chemical architecture of this compound, featuring a reactive acyl chloride, an electron-withdrawing nitro group, and a halogen atom, makes it a valuable precursor for a wide array of biologically active molecules. These substituents profoundly influence the physicochemical properties and pharmacological effects of the resulting derivatives.
The high reactivity of the acyl chloride group in this compound makes it a candidate for the covalent modification of biomolecules such as proteins and enzymes. While specific examples of this compound being used as a chemical probe for pathway studies are not extensively documented in the surveyed literature, the principle of such applications is well-established. Acyl chlorides can react with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, to form stable amide or thioester linkages. This process, known as acylation, can be used to introduce a "tag" onto a protein of interest. The chloro and nitro groups on the benzoyl moiety can then serve as reporters or handles for further chemical transformations, aiding in the identification and characterization of protein function and interaction partners within a biological pathway. For instance, related nitro-containing aryl halides, like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride), have been successfully employed to label and study the activity of enzymes by reacting with specific cysteine residues. uni.lu
The presence of a chlorine atom on the aromatic ring of this compound is a significant feature in medicinal chemistry. The strategic placement of halogen atoms in drug candidates can have a profound impact on their biological activity. Halogens, such as chlorine, can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the chlorine atom can engage in specific halogen bonding interactions with biological targets like proteins and enzymes, potentially enhancing binding affinity and selectivity. This can lead to improved potency and a more desirable pharmacological profile in the final drug molecule. sielc.com
The nitro group is a versatile and potent functional group in drug design, and its inclusion in molecules derived from this compound can impart a range of pharmacological effects. As a strong electron-withdrawing group, the nitro moiety can significantly influence the electronic properties of a molecule, which can be crucial for its interaction with biological targets. sielc.com In some contexts, the nitro group is considered a pharmacophore, directly contributing to the therapeutic activity. For example, nitro-containing compounds have been developed as antimicrobial and anticancer agents. The mechanism of action often involves the in-vivo reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.
Despite their therapeutic potential, the presence of a nitroaromatic group, such as the one in this compound, necessitates careful consideration of potential mutagenic risks. Nitroarenes are a class of compounds that have been associated with mutagenicity and genotoxicity. The metabolic reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can covalently bind to DNA and other cellular macromolecules. This interaction can lead to DNA damage and mutations, which are initiating events in carcinogenesis. Therefore, during the drug design and development process, it is crucial to assess the mutagenic potential of any nitro-containing drug candidate and to design molecules that minimize this risk while retaining the desired therapeutic effect.
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). As of this writing, specific experimental NMR data for 4-Chloro-3-nitrobenzoyl chloride is not widely available in public spectral databases. However, the expected spectral features can be predicted based on its chemical structure.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring. The substitution pattern—with a chloro group at position 4, a nitro group at position 3, and a benzoyl chloride group at position 1—dictates the chemical shifts and coupling patterns of these protons. The electron-withdrawing nature of the nitro and benzoyl chloride groups would shift the proton signals downfield.
The expected signals for the aromatic protons (H-2, H-5, and H-6) would appear in the aromatic region, typically between 7.5 and 8.5 ppm.
H-2 : This proton is ortho to both the nitro group and the carbonyl group, making it the most deshielded. It would likely appear as a doublet.
H-6 : This proton is ortho to the carbonyl group and meta to the nitro group. It would likely appear as a doublet of doublets.
H-5 : This proton is ortho to the chlorine atom and meta to the carbonyl group. It would likely appear as a doublet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~8.4 - 8.6 | d |
| H-6 | ~8.1 - 8.3 | dd |
| H-5 | ~7.8 - 8.0 | d |
Note: These are estimated values. Actual experimental values may vary based on the solvent and instrument frequency.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carbonyl group. The chemical shifts are influenced by the attached functional groups. The carbonyl carbon is typically found significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~167 - 170 |
| C-1 (C-COCl) | ~135 - 138 |
| C-2 (C-H) | ~125 - 128 |
| C-3 (C-NO₂) | ~148 - 151 |
| C-4 (C-Cl) | ~133 - 136 |
| C-5 (C-H) | ~130 - 133 |
| C-6 (C-H) | ~128 - 131 |
Note: These are estimated values. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can also reveal structural information through fragmentation analysis.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center. nih.gov The fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be indicative of the two chlorine atoms present (³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the loss of a chlorine radical from the acyl chloride group to form the 4-chloro-3-nitrobenzoyl cation, or the loss of the entire -COCl group.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The calculated monoisotopic mass of this compound (C₇H₃Cl₂NO₃) is 218.949 Da. nih.gov HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, thereby confirming the molecular formula with high confidence.
Table 3: HRMS Data for this compound
| Formula | Species | Mass Type | Calculated Mass (Da) |
|---|---|---|---|
| C₇H₃Cl₂NO₃ | [M] | Monoisotopic | 218.9489983 nih.gov |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of this compound samples. nih.gov The gas chromatograph separates the compound from any impurities or starting materials present in a mixture. As the purified compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum acts as a chemical fingerprint, allowing for positive identification by comparing it to a library of known spectra, such as the one in the NIST database. nih.govnist.gov
Predicted Collision Cross Section (CCS) for Structural Insights
The predicted Collision Cross Section (CCS) offers valuable information for the structural elucidation of this compound. CCS is a measure of the ion's size and shape in the gas phase, providing an additional parameter for compound identification alongside mass-to-charge ratio in ion mobility-mass spectrometry. Computational models, such as CCSbase, are utilized to predict these values for various adducts of the molecule. uni.lunih.gov
For this compound, the predicted CCS values vary depending on the adduct formed. These predictions are crucial for distinguishing it from isomers and other structurally similar compounds, thereby enhancing the confidence in its identification in complex mixtures. uni.lunih.gov
Below is a table of predicted CCS values for different adducts of this compound, calculated using the CCSbase model. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 219.95628 | 138.7 |
| [M+Na]⁺ | 241.93822 | 148.0 |
| [M-H]⁻ | 217.94172 | 141.9 |
| [M+NH₄]⁺ | 236.98282 | 157.5 |
| [M+K]⁺ | 257.91216 | 140.3 |
| [M+H-H₂O]⁺ | 201.94626 | 140.1 |
| [M+HCOO]⁻ | 263.94720 | 154.7 |
| [M+CH₃COO]⁻ | 277.96285 | 179.3 |
| [M+Na-2H]⁻ | 239.92367 | 144.6 |
| [M]⁺ | 218.94845 | 140.8 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds within the compound.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. An ATR-IR spectrum of this compound has been recorded, providing a detailed fingerprint of its functional groups. nih.gov This technique is particularly valuable for obtaining high-quality spectra of solid samples.
The IR spectrum of this compound displays several characteristic absorption bands that correspond to its specific functional groups. The presence of a nitro group (NO₂) is typically indicated by strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the benzoyl chloride moiety gives rise to a strong absorption band in the characteristic region for acid chlorides. Additionally, the aromatic ring exhibits C-H and C=C stretching vibrations, and the carbon-chlorine (C-Cl) bond also has a characteristic absorption. pressbooks.pub
A detailed analysis of the IR spectrum of the related compound, 4-chloro-3-nitrobenzoic acid, shows characteristic absorptions for the nitro group and the aromatic ring, which are also expected in this compound. nist.govchemicalbook.com The gas-phase IR spectrum of o-nitrobenzoyl chloride, an isomer, also provides comparative data for the vibrational modes of the nitrobenzoyl chloride structure. nist.gov
Characteristic Infrared Absorption Bands for Functional Groups in Aromatic Nitro Compounds and Acid Chlorides
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |
| Carbonyl (C=O) in Acid Chloride | Stretch | 1815 - 1785 |
| Aromatic C=C | Stretch | 1600 and 1475 |
| Aromatic C-H | Stretch | 3100 - 3000 |
X-ray Crystallography and Structural Ambiguities
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique can resolve structural ambiguities that may arise from the interpretation of other analytical data. For a compound like this compound, X-ray crystallography could unambiguously determine the relative positions of the chloro, nitro, and benzoyl chloride substituents on the aromatic ring.
SHELX is a suite of programs widely used for the determination of crystal structures from X-ray diffraction data. The refinement process in SHELX adjusts the atomic parameters (coordinates, thermal parameters) to achieve the best possible fit between the observed and calculated diffraction patterns. For a small molecule like this compound, SHELX refinement would be a standard and crucial step in obtaining a high-resolution crystal structure.
In non-centrosymmetric space groups, the absolute structure (enantiomorph) of a chiral crystal or the polarity of a polar crystal needs to be determined. For nitroaromatic compounds, which can crystallize in polar space groups, enantiomorph-polarity analysis is essential. This analysis, often performed using Flack or Hooft parameters derived from the X-ray diffraction data, distinguishes between the two possible enantiomorphs or polar directions, ensuring the correct absolute configuration or polarity is assigned to the crystal structure.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable analytical method for separating and analyzing the components of a mixture. In the context of this compound, various chromatographic techniques are employed to ascertain its purity, monitor the progress of chemical reactions, and purify the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, providing high-resolution separation and precise quantification.
A robust reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. A typical mobile phase composition includes acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.com For applications requiring mass spectrometric (MS) detection, volatile buffers such as formic acid are used in place of phosphoric acid. sielc.com The separation is based on the partitioning of the analyte between the stationary and mobile phases, with more polar compounds eluting earlier.
A specialized reverse-phase column, Newcrom R1, which exhibits low silanol (B1196071) activity, is also suitable for the analysis of this compound. sielc.com This minimizes undesirable interactions between the analyte and the stationary phase, leading to improved peak symmetry and reproducibility.
Table 1: Exemplary RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table presents a generalized set of parameters. Specific conditions may vary based on the instrument and specific analytical goals.
For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) is an advanced alternative to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without sacrificing resolution. The use of columns with 3 µm particles is available for faster UPLC applications in the analysis of this compound. sielc.com This is particularly advantageous in high-throughput screening environments.
The scalability of HPLC methods is a significant advantage, allowing them to be adapted for preparative separations to isolate impurities. sielc.com By increasing the column diameter and flow rate, larger quantities of the sample can be processed to obtain pure fractions of impurities for structural elucidation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. umich.eduitwreagents.comlibretexts.org In the synthesis of compounds like this compound, TLC can quickly indicate the consumption of starting materials and the formation of the desired product. libretexts.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. umich.edu
To effectively monitor a reaction, three lanes are often spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu This allows for a clear comparison and helps to confirm the identity of the spots. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane signify the progression of the reaction. libretexts.org Visualization of the separated spots is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. rochester.edu
Table 2: General Procedure for TLC Reaction Monitoring
| Step | Description |
| 1. Plate Preparation | Spot starting material, reaction mixture, and a co-spot on a TLC plate. libretexts.orgrochester.edu |
| 2. Development | Place the plate in a chamber with an appropriate solvent system. umich.edu |
| 3. Visualization | Observe the separated spots under a UV lamp. rochester.edu |
| 4. Analysis | Monitor the disappearance of the starting material and the appearance of the product. libretexts.org |
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. researchgate.net It operates on the same principles as TLC but on a much larger scale. In the context of this compound, column chromatography is employed to remove impurities after a synthesis reaction.
The crude product is loaded onto the top of a glass column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected as the eluent exits the column, and those containing the pure desired compound are combined. The purity of the collected fractions is often checked by TLC. itwreagents.com
High-Performance Liquid Chromatography (HPLC)
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a pure organic compound. This method is fundamental for validating the empirical formula of a newly synthesized or commercial batch of this compound, ensuring it meets the required purity standards for research applications. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, with the composition of other elements like chlorine (Cl) and oxygen (O) often determined by difference or other specific methods.
The process involves the combustion of a precisely weighed sample of this compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then meticulously measured. From the masses of these products, the percentage composition of C, H, and N in the original sample can be accurately calculated.
For a compound to be considered pure for research purposes, the experimentally determined values for carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₇H₃Cl₂NO₃. nih.govacs.org Typically, a deviation of no more than ±0.4% is considered acceptable in academic and industrial research, confirming a purity level of at least 95%. nih.govacs.org This level of accuracy is crucial as impurities, such as residual solvents or by-products from synthesis, can significantly alter the elemental composition and impact the reliability of subsequent experiments. rsc.org
Below is a comparison of the theoretical elemental composition of this compound with a typical set of experimental results that would be expected for a high-purity sample.
Table 1: Theoretical vs. Typical Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Typical Experimental Percentage (%) | Allowable Deviation (%) |
| Carbon (C) | 38.22 | 38.15 | ±0.4 |
| Hydrogen (H) | 1.37 | 1.40 | ±0.4 |
| Nitrogen (N) | 6.37 | 6.33 | ±0.4 |
| Chlorine (Cl) | 32.23 | Not typically measured by standard CHN analysis | - |
| Oxygen (O) | 21.82 | Calculated by difference | - |
Note: The molecular formula for this compound is C₇H₃Cl₂NO₃, with a molecular weight of approximately 220.01 g/mol . sigmaaldrich.comnih.govnist.gov The theoretical percentages are calculated based on this formula. Experimental values are representative and may vary slightly between analyses.
The close correlation between the theoretical and experimental data in the table above would serve as strong evidence for the structural integrity and purity of the this compound sample, thereby validating its empirical formula and suitability for further research applications. chemcollective.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-3-nitrobenzoyl chloride, DFT calculations can elucidate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. These calculations help in understanding the intrinsic reactivity and stability of the molecule. The presence of strong electron-withdrawing groups, the nitro group (-NO₂) and the chlorine atom (-Cl), significantly influences the electron distribution across the aromatic ring and on the carbonyl carbon of the acyl chloride group, making the latter highly electrophilic.
While specific DFT studies exclusively focused on this compound are not extensively detailed in the public literature, the methodology is standard for this type of analysis. Such studies would typically employ a basis set like 6-311++G(d,p) to accurately model the electronic environment.
A critical application of DFT is in mapping reaction pathways, including the identification of transition states and the calculation of their associated activation energies. For this compound, this is particularly relevant for its reactions, such as Friedel-Crafts acylation or amidation.
For instance, in an acylation reaction, DFT can model the approach of a nucleophile to the electrophilic carbonyl carbon. The calculations would identify the geometry of the transition state—the highest energy point along the reaction coordinate—and determine the energy barrier (activation energy) that must be overcome for the reaction to proceed. Studies on the solvolysis of various substituted benzoyl chlorides have shown that substrates with strong electron-withdrawing groups, like the nitro group present in this compound, tend to react through an associative mechanism. nih.govhkr.se This implies a transition state where the nucleophile is forming a bond to the carbonyl carbon simultaneously as the chloride begins to depart. The calculated activation energy would provide a quantitative measure of the reaction rate, allowing for theoretical comparison with other related acyl chlorides.
Molecular Modeling and Simulation
Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments or its interaction with a biological target. researchgate.netnih.gov Such a simulation would calculate the forces between atoms over time, providing a trajectory that reveals conformational changes and intermolecular interactions, like hydrogen bonding or π-π stacking. nih.gov
Several basic molecular properties have been computationally predicted using various methods, as shown in the table below.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 220.01 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Monoisotopic Mass | 218.9489983 Da | PubChem |
| Topological Polar Surface Area | 62.9 Ų | PubChem (Cactvs) |
| Standard Gibbs free energy of formation | -16.02 kJ/mol | Joback Method |
| Enthalpy of formation at standard conditions | -129.04 kJ/mol | Joback Method |
| Octanol/Water partition coefficient (logP) | 2.627 | Crippen Method |
This table presents computationally predicted data. Experimental values may differ.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a key concept in medicinal chemistry and materials science that correlates the chemical structure of a molecule with its biological activity or chemical reactivity. For derivatives of this compound, SAR studies would systematically modify the molecule's structure—for example, by changing the position or nature of the substituents on the benzene (B151609) ring—and observe the resulting effect on a specific activity.
While a specific SAR study for a series based on this compound is not found, the principles can be applied. For instance, in developing novel bioactive compounds, this compound could serve as a starting fragment. Amide derivatives could be synthesized and tested for a particular biological effect. A Quantitative Structure-Activity Relationship (QSAR) model could then be developed. nih.govnih.gov QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., hydrophobicity, electronic parameters, steric properties) with observed activity. nih.govthaiscience.info For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity and aromaticity. nih.gov Applying this logic, modifications to the 4-chloro-3-nitrobenzoyl scaffold that increase these parameters might lead to more potent compounds in a similar biological context.
Predictive Studies on Reactivity and Selectivity
Theoretical studies are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. The molecule's reactivity is dominated by the highly electrophilic acyl chloride group, which is further activated by the electron-withdrawing effects of the ortho-nitro group and the para-chloro group.
Studies on the solvolysis of different benzoyl chlorides have established a clear link between the electronic nature of the substituents and the reaction mechanism. nih.govhkr.se
Electron-donating groups favor a dissociative mechanism, where the C-Cl bond breaks first to form an acylium ion intermediate.
Electron-withdrawing groups , such as the nitro group in this compound, strongly favor an associative mechanism. In this pathway, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate before the chloride ion is expelled.
This predictive understanding is crucial for controlling reaction outcomes. The strong electron-withdrawing nature of the substituents in this compound makes the carbonyl carbon exceptionally "hard" and electrophilic, favoring reactions with "hard" nucleophiles. This also dictates the regioselectivity in reactions like Friedel-Crafts acylation, where the acyl group will add to a specific position on another aromatic ring, guided by the electronic properties of both reactants. Computational models can quantify these effects, predicting reaction rates and the most likely products under different conditions.
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways
The traditional synthesis of 4-chloro-3-nitrobenzoyl chloride involves the chlorination of 4-chloro-3-nitrobenzoic acid. prepchem.com A common method employs oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758). prepchem.com Another approach involves the use of thionyl chloride. chemicalbook.com
Current research is focused on developing more efficient, sustainable, and safer synthetic routes. This includes exploring alternative chlorinating agents that are less hazardous and produce fewer byproducts. Additionally, methods that avoid harsh reaction conditions are being investigated. For instance, a patent describes a process for producing nitrobenzoyl chlorides by hydrolyzing fluorinated m-nitrobenzotrichlorides in a weakly acidic medium at temperatures below 80°C, which could be adapted for this compound. google.com Another patented method for synthesizing p-nitrobenzoyl chloride utilizes a phase transfer catalyst, which could potentially be applied to the synthesis of its chloro-substituted analogue, improving yield and purity. google.com
The table below summarizes a conventional synthetic method for this compound.
| Reactants | Reagents | Solvent | Reaction Conditions | Product |
| 4-chloro-3-nitrobenzoic acid | Oxalyl chloride, DMF (catalyst) | Dichloromethane | Stirred at 30°C for 5 hours, then at ambient temperature for 18 hours | This compound |
This table illustrates a common laboratory-scale synthesis of this compound.
Development of New Derivatives with Enhanced Bioactivity
This compound serves as a crucial building block for synthesizing new organic compounds with potential biological activities. The presence of the chloro and nitro groups on the benzene (B151609) ring, along with the reactive benzoyl chloride moiety, allows for a wide range of chemical modifications. mdpi.com
Researchers are actively designing and synthesizing novel derivatives by reacting this compound with various amines, alcohols, and other nucleophiles. mdpi.com These reactions lead to the formation of amides, esters, and other functionalized molecules. The goal is to create compounds with improved therapeutic properties, such as enhanced efficacy and reduced side effects. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine highlights the potential for creating hybrid molecules with combined bioactivities. mdpi.com While this example uses a related compound, the principle applies to this compound. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential as antidiabetic agents, showcasing how modifications of a related core structure can lead to significant biological activity. nih.gov
The following table presents examples of derivative classes that can be synthesized from this compound and their potential applications.
| Derivative Class | Synthesized From | Potential Bioactivity/Application |
| Amides | Reaction with primary or secondary amines | Antidiabetic, antimicrobial, anticancer |
| Esters | Reaction with alcohols or phenols | Herbicidal, antifungal |
| Heterocycles | Multi-step reactions involving cyclization | Varied pharmacological activities |
This interactive table provides examples of the types of bioactive derivatives that can be accessed from this compound.
Catalysis in Complex Organic Transformations
The reactivity of this compound makes it a valuable reagent in various catalytic organic reactions. It is particularly useful in Friedel-Crafts acylation reactions, where it can be used to introduce the 4-chloro-3-nitrobenzoyl group onto an aromatic ring. chemicalbook.com These reactions are typically catalyzed by Lewis acids.
Future research in this area will likely focus on the development of more efficient and selective catalytic systems for reactions involving this compound. This includes the use of novel catalysts that can operate under milder conditions and provide higher yields of the desired products. There is also interest in using this compound in catalytic cycles for the synthesis of complex molecules, where it may act as a key intermediate. For instance, a patent describes the use of 4-chloro-3-nitrobenzoic acid, the precursor to the chloride, in a one-pot synthesis of 3-nitro-4-chlorobenzophenones, highlighting its role in catalyzed acylation reactions. google.com
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. The integration of this compound into flow chemistry setups is an emerging area of research.
This approach can be particularly beneficial for reactions involving this compound, which can be exothermic and require careful control of reaction parameters. Automated synthesis platforms, which can perform multiple reactions in parallel, can also be used to rapidly screen for new derivatives of this compound with desired properties. One source notes that 4-chloro-3-nitrobenzenesulfonyl chloride, a related compound, is recommended for continuous flow chemistry systems, suggesting the potential applicability for the benzoyl chloride derivative as well. nbinno.com
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the mechanism and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and improving product yields. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are powerful tools for gaining these insights.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to follow the progress of a reaction in real-time. researchgate.net This allows researchers to identify reaction intermediates, determine reaction rates, and understand the influence of different parameters on the reaction outcome. For example, in situ ATR-IR has been used to study the synthesis of p-hydroxyphenylglycine, demonstrating the power of this technique to elucidate reaction pathways. researchgate.net The development of specialized probes and flow cells is enabling the application of these techniques to a wider range of chemical reactions, including those involving reactive species like this compound.
The table below lists some advanced spectroscopic techniques and their potential applications in studying reactions of this compound.
| Spectroscopic Technique | Information Gained | Potential Application |
| In situ FTIR | Real-time monitoring of functional group changes | Optimizing reaction conditions for amide synthesis |
| In situ NMR | Structural elucidation of intermediates and products | Mechanistic studies of acylation reactions |
| Raman Spectroscopy | Monitoring of reactions in aqueous and solid phases | Investigating crystallization processes of derivatives |
| Mass Spectrometry | Identification of reaction products and byproducts | High-throughput screening of reaction outcomes |
This interactive table highlights the utility of various advanced spectroscopic methods for the in-depth study of reactions involving this compound.
Q & A
Q. What are standard synthetic routes for preparing 4-chloro-3-nitrobenzoyl chloride in academic labs?
The compound is typically synthesized via acid chloride formation from its corresponding carboxylic acid. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] , catalyzed by N,N-dimethylformamide (DMF) in solvents like dichloromethane (DCM) or benzene. For example:
- Thionyl chloride method : React the precursor acid with excess SOCl₂ under reflux (e.g., 4 hours at 50–80°C), followed by solvent removal via distillation. This yields a high-purity product .
- Oxalyl chloride method : Use (COCl)₂ with catalytic DMF in DCM at 0–20°C, producing the acyl chloride as a crystalline solid after washing and filtration . Key considerations : Temperature control minimizes side reactions, while DMF accelerates the reaction by activating the carbonyl group.
Q. What safety protocols must be followed when handling this compound?
The compound is a corrosive solid (UN 3261) and a lachrymator (tear-inducing agent). Required precautions include:
- PPE : Impervious gloves, tightly sealed goggles, and acid-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency measures : Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .
- Storage : Keep in a cool, dry place away from moisture and incompatible reagents (e.g., amines, alcohols) .
Q. How is the purity of this compound typically assessed post-synthesis?
Purity is verified via 1H NMR spectroscopy (e.g., δ 8.5–8.6 ppm for aromatic protons) and melting point analysis . For advanced validation, mass spectrometry (MS) or HPLC can detect trace impurities. For instance, in one study, NMR confirmed >95% purity after recrystallization from ether .
Advanced Research Questions
Q. What strategies optimize reaction efficiency in nucleophilic acyl substitutions using this compound?
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the acyl chloride.
- Stoichiometry : Use a 1.2–1.5 molar excess of nucleophile (e.g., amines) to account for HCl liberation, which can protonate the nucleophile and stall the reaction .
- Catalysis : Add triethylamine or DMAP to scavenge HCl and accelerate kinetics .
- Temperature : Reactions often proceed at 0–25°C to avoid decomposition. For example, coupling with indoles using AlCl₃ in chlorobenzene achieved 89% yield at 0–5°C .
Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives?
Contradictions in NMR or MS data (e.g., unexpected peaks or molecular ion discrepancies) require:
- Multi-technique validation : Cross-check with 13C NMR , IR (e.g., C=O stretch at ~1750 cm⁻¹), and high-resolution MS to confirm molecular formulae .
- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and identify byproducts.
- Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What methods effectively remove unreacted starting materials or byproducts during purification of benzamide derivatives?
- Acid-base extraction : Wash organic layers with NaHCO₃ (pH 8–9) to remove residual acyl chloride, as demonstrated in a synthesis of sulfonamide derivatives .
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate target compounds.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
